cdc27 protein
CAS No.: 147015-50-7
Cat. No.: VC0232926
Molecular Formula: C7H11NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147015-50-7 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 0 |
Introduction
Molecular Structure of CDC27
Tetratricopeptide Repeat (TPR) Domains
The defining structural feature of CDC27 is its tetratricopeptide repeat (TPR) domains. TPRs are degenerate 34-amino acid sequences that appear in tandem arrays of 3-16 motifs in a wide variety of proteins . These structural elements form scaffolds that mediate protein-protein interactions and often facilitate the assembly of multiprotein complexes. Each TPR motif consists of a pair of antiparallel α-helices of equivalent length, with adjacent TPR motifs packed together in a parallel arrangement . This arrangement creates a series of antiparallel α-helices that form a right-handed super-helical structure with a continuous helical groove .
The spatial configuration of the α-helices in the TPR domains creates an amphipathic groove that is particularly well-suited for protein recognition and binding. This structural feature defines a novel mechanism for protein-protein interaction that is crucial for CDC27's function within the APC/C complex . The structural similarity between TPR domains and those found in 14-3-3 proteins further suggests evolutionary conservation of this protein-binding mechanism.
Functional Domains and Structural Organization
CDC27's structure is optimized for its role as a scaffolding protein within the APC/C complex. Beyond its TPR domains, CDC27 contains regions specifically adapted for binding to co-activators CDH1 and CDC20, which are essential for activating the APC/C to recognize and degrade target substrates . These interactions are vital for the proper functioning of the APC/C in cell cycle regulation.
The protein's structural organization facilitates its predominantly nuclear localization, where it participates in the complex machinery controlling mitotic progression . This compartmentalization ensures that CDC27 can efficiently interact with other nuclear proteins involved in cell cycle regulation and respond to signals that coordinate the precise timing of mitotic events.
Biological Functions of CDC27
Role in the Anaphase-Promoting Complex
CDC27 serves as a core component of the anaphase-promoting complex/cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase that plays a central role in cell cycle progression . The APC/C catalyzes the formation of cyclin B-ubiquitin conjugates, which are responsible for the ubiquitin-mediated proteolysis of B-type cyclins and other cell cycle regulatory proteins . This targeted protein degradation is essential for controlling the precise timing of different cell cycle phases.
Within the APC/C, CDC27 functions as a binding platform for the co-activators CDH1 and CDC20 . These co-activators have distinct temporal activities: CDC20 is active in early mitosis, whereas CDH1 activity is restricted to late mitosis and the G1 phase . By binding these co-activators, CDC27 enables the APC/C to recognize and target specific substrates for degradation at different points in the cell cycle, ensuring the unidirectional progression of cell division.
Cell Cycle Regulation
CDC27 plays a crucial role in regulating the transition between different phases of the cell cycle, particularly the G1/S transition. Research has demonstrated that CDC27 downregulation results in G1/S phase transition arrest, whereas CDC27 upregulation promotes the G1/S transition . These effects are primarily mediated through the regulation of p21, a cyclin-dependent kinase inhibitor that blocks cell cycle progression.
Experimental evidence shows that knockdown of CDC27 leads to a significant accumulation of p21 protein, while overexpression of CDC27 reduces p21 levels . This reciprocal relationship between CDC27 and p21 establishes CDC27 as a critical regulator of cell cycle progression, with important implications for cellular proliferation and potentially for cancer development.
Protein Interactions
CDC27 has been shown to interact with several key regulatory proteins, including mitotic checkpoint proteins Mad2, p55CDC, and BUBR1 . These interactions suggest that CDC27 may be involved in controlling the timing of mitosis and ensuring proper chromosome segregation during cell division.
Additionally, CDC27 has been found to regulate inhibitor of DNA binding 1 (ID1) protein expression . ID1 is a negative regulator of basic helix-loop-helix transcription factors and is involved in various cellular processes, including growth, senescence, and differentiation . The interaction between CDC27 and ID1 represents a previously unrecognized regulatory pathway with potential significance for understanding cell proliferation and cancer development.
CDC27 in Cancer Pathogenesis
Expression in Colorectal Cancer
CDC27 expression is significantly altered in colorectal cancer (CRC), with protein levels notably upregulated in CRC cell lines compared to normal colon epithelial cells . Immunohistochemical analysis of CRC tissue samples reveals that CDC27 is predominantly expressed in the nucleus, with tumor tissues showing stronger staining intensity compared to adjacent non-tumor tissues . This differential expression pattern suggests a potential role for CDC27 in CRC development and progression.
Clinical studies have established significant correlations between CDC27 expression and several clinicopathological features of CRC. High CDC27 expression is associated with larger tumor size, advanced TNM stage, and distant metastasis . These associations indicate that CDC27 may be actively involved in promoting CRC growth and metastatic spread, making it a potential biomarker for disease progression.
Prognostic Significance in Cancer
Table 1: Association Between CDC27 Expression and Clinicopathological Features in Colorectal Cancer
These findings suggest that CDC27 could serve as a prognostic biomarker in CRC, potentially helping to identify patients at higher risk of disease progression and poorer outcomes. The consistent relationship between CDC27 expression and multiple indicators of cancer aggressiveness further supports its relevance in cancer biology.
Molecular Mechanisms of CDC27 in Cancer
Regulation of Cell Proliferation
CDC27 has been experimentally demonstrated to significantly impact cell proliferation in colorectal cancer cell lines. Functional assays reveal that overexpression of CDC27 promotes proliferation in DLD1 cells, while knockdown of CDC27 inhibits proliferation in HCT116 cells . These effects have been observed in both in vitro cell culture systems and in vivo xenograft mouse models, providing robust evidence for CDC27's role in driving cancer cell proliferation.
Colony formation assays show that cells with CDC27 knockdown exhibit a reduced capacity for colony formation compared to control groups . Similarly, soft agar colony formation assays demonstrate a significant reduction in colony numbers in CDC27-depleted cells . These findings collectively establish CDC27 as a positive regulator of cancer cell proliferation, with potential implications for targeted cancer therapy.
CDC27-ID1-p21 Pathway
Mechanistic investigations have elucidated a novel regulatory pathway through which CDC27 influences cell proliferation. CDC27 has been found to regulate the expression of inhibitor of DNA binding 1 (ID1), which in turn modulates the expression of p21, a key cell cycle inhibitor . This CDC27-ID1-p21 axis represents a previously unrecognized mechanism connecting CDC27 to cell cycle regulation.
Experimental evidence shows that CDC27 knockdown leads to decreased ID1 expression, resulting in increased p21 accumulation and subsequent G1/S phase arrest . Conversely, CDC27 overexpression increases ID1 levels, reducing p21 expression and promoting G1/S transition . Rescue experiments further confirm this pathway, as exogenous ID1 expression reverses the effects of CDC27 knockdown on p21 expression and cell proliferation .
Table 2: Effect of CDC27 Expression Manipulation on Key Molecular Pathways
| CDC27 Status | Effect on ID1 | Effect on p21 | Cell Cycle Impact | Proliferation |
|---|---|---|---|---|
| Overexpression | Increased | Decreased | Enhanced G1/S transition | Promoted |
| Knockdown | Decreased | Increased | G1/S phase arrest | Inhibited |
This mechanistic insight provides a deeper understanding of how CDC27 contributes to cancer pathogenesis and suggests potential points of intervention for targeted therapy development.
Experimental Approaches to Studying CDC27
Research on CDC27 has employed diverse experimental approaches to elucidate its functions and mechanisms. Cell culture models using various colorectal cancer cell lines, including HCT116, DLD1, and SW480, have been instrumental in investigating CDC27's effects on cell proliferation and cell cycle regulation . Genetic manipulation techniques, including siRNA-mediated knockdown and plasmid-based overexpression, have allowed researchers to modulate CDC27 levels and observe the resulting phenotypic changes .
More sophisticated approaches, such as stable shRNA-expressing cell lines and xenograft mouse models, have provided insights into CDC27's long-term effects and in vivo relevance . Cell synchronization experiments, where cells are arrested at specific cell cycle phases and then released, have been particularly valuable for studying CDC27's role in cell cycle progression .
Molecular techniques, including western blotting, real-time PCR, and luciferase reporter assays, have enabled detailed analysis of CDC27's effects on target gene expression and promoter activity . These diverse experimental approaches collectively contribute to our comprehensive understanding of CDC27's biological functions and pathological implications.
Future Directions in CDC27 Research
Despite significant advances in understanding CDC27's structure and function, several areas warrant further investigation. The precise mechanisms by which CDC27 regulates ID1 expression remain to be fully elucidated. Additionally, while CDC27's role in colorectal cancer has been well-documented, its potential involvement in other cancer types deserves exploration.
The therapeutic potential of targeting CDC27 or its downstream effectors represents an exciting frontier for cancer research. Development of small molecule inhibitors or peptide-based therapeutics that disrupt CDC27's interactions with key partners could yield novel anticancer strategies. Furthermore, the potential use of CDC27 as a biomarker for cancer prognosis or treatment response requires validation in larger clinical cohorts.
Advanced structural biology approaches, including cryo-electron microscopy and X-ray crystallography, could provide more detailed insights into CDC27's molecular structure and its interactions within the APC/C complex. This structural information could guide rational drug design efforts targeting CDC27 or its functional domains.
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